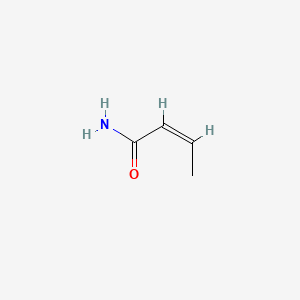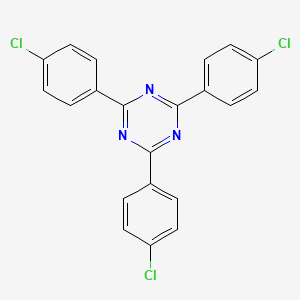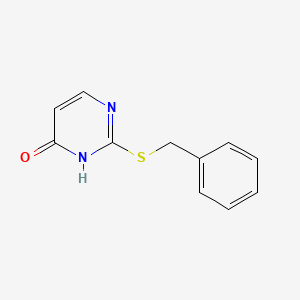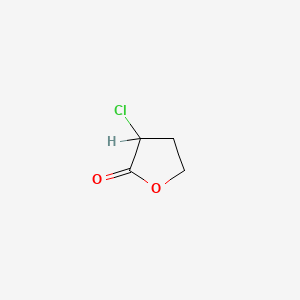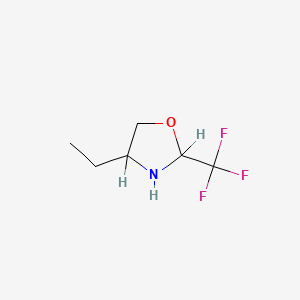
1,3-Dicyclohexylpropane
Overview
Description
1,3-Dicyclohexylpropane is a chemical compound with the molecular formula C15H28 . It has an average mass of 208.383 Da and a monoisotopic mass of 208.219101 Da . The compound is also known by other names such as 1,1’- (1,3-Propandiyl)dicyclohexan, 1,1’- (1,3-Propanediyl)dicyclohexane, and Cyclohexane, 1,1’- (1,3-propanediyl)bis- .
Molecular Structure Analysis
The 1,3-Dicyclohexylpropane molecule contains a total of 44 bonds. There are 16 non-H bonds, 4 rotatable bonds, and 2 six-membered rings . The 2D chemical structure image of 1,3-Dicyclohexylpropane is also called a skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of 1,3-Dicyclohexylpropane is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .
Physical And Chemical Properties Analysis
The molecular formula of 1,3-Dicyclohexylpropane is C15H28. It has an average mass of 208.383 Da and a monoisotopic mass of 208.219101 Da .
Scientific Research Applications
Catalysis and Organic Synthesis
- Iridium-Catalyzed C-C Coupling: A study demonstrates the use of 1,3-dicyclohexylpropane derivatives in iridium-catalyzed carbon-carbon coupling via transfer hydrogenation. This process facilitates the creation of carbonyl addition products from alcohols or aldehydes (Bower, Patman, & Krische, 2008).
Medical and Biological Applications
- Synthesis of Bioactive Compounds: Research involves synthesizing and characterizing novel cyclohexyl 1,3-propanediamine-N,N'-diacetate molecules. These compounds, derived from 1,3-dicyclohexylpropane analogs, exhibit potent antitumor activity, particularly in human glioma cells (Savić et al., 2014).
Green Chemistry
- Environmentally Friendly Catalysis: A dicationic molten salt derived from 1,3-dicyclohexylpropane components is used for the synthesis of various organic compounds. This method highlights the benefits of avoiding hazardous solvents and reagents, emphasizing green chemistry principles (Nazari et al., 2022).
Material Science
Organosilicon Building Blocks
The study reports on 4-silacyclohexan-1-ones containing silicon protecting groups derived from 1,3-dicyclohexylpropane. These compounds serve as versatile building blocks for various synthesis applications (Geyer et al., 2015).
Polymer Synthesis
1,3-Dicyclohexylpropane derivatives are utilized in the synthesis of block copolymers, combining with styrene to create materials with specific properties. This process is crucial for developing new materials with tailored characteristics (Hong and Mays, 2001).
Photoluminescence
- Electroluminescent Devices: A material related to 1,3-dicyclohexylpropane, specifically 3-(dicyanomethylene)-5,5-dimethyl-1(4-dimethylamino-styryl)cyclohexene, is used in electroluminescent devices. Its synthesis and application in devices show significant potential in the field of optoelectronics (Tao et al., 2001).
Safety and Hazards
According to the safety data sheet, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment. In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .
properties
IUPAC Name |
3-cyclohexylpropylcyclohexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15/h14-15H,1-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQIPWNPFZCAIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074705 | |
| Record name | Cyclohexane, 1,1'-(1,3-propanediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dicyclohexylpropane | |
CAS RN |
3178-24-3 | |
| Record name | 1,3-Dicyclohexylpropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003178243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dicyclohexylpropane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77456 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexane, 1,1'-(1,3-propanediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



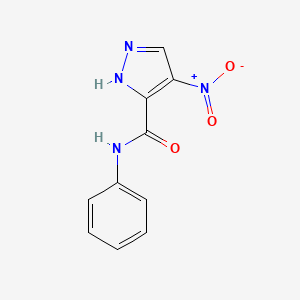
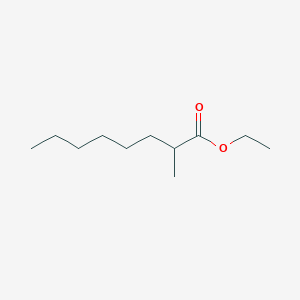
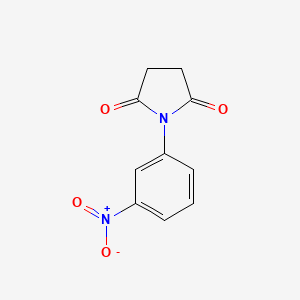

![4-chloro-2-[(4-methylphenyl)sulfonylamino]benzoic Acid](/img/structure/B3051107.png)
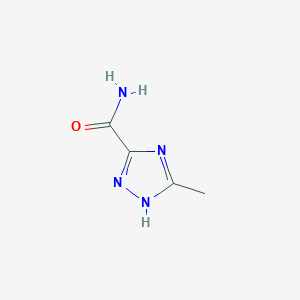
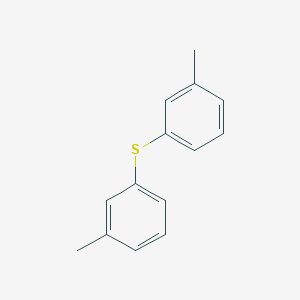
![(10Z)-Tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,10,12,14-heptaen-2-one](/img/structure/B3051110.png)
